molecular formula C13H14BrNS B1450563 [(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine CAS No. 1546851-83-5

[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine

Cat. No. B1450563
M. Wt: 296.23 g/mol
InChI Key: PDXYRAVNHHAJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-4-methylphenyl)methylamine” is a chemical compound with the molecular formula C13H14BrNS . It is a complex organic molecule that contains bromine, sulfur, and nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Compounds with similar structures have been synthesized and tested for their antimicrobial activity . These compounds were tested in vitro by disk diffusion and serial dilution method .
  • Methods of Application : The compounds were synthesized and their structures were elucidated. They were then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
  • Results or Outcomes : The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains in the series 11a – k . The results obtained from docking studies were in accordance with in vitro results .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application : Various scaffolds of indole were synthesized for screening different pharmacological activities .
  • Results or Outcomes : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNS/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXYRAVNHHAJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
Reactant of Route 3
Reactant of Route 3
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
Reactant of Route 4
Reactant of Route 4
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
Reactant of Route 5
Reactant of Route 5
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
Reactant of Route 6
Reactant of Route 6
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.